molecular formula C32H26FN3OS B10897718 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B10897718
M. Wt: 519.6 g/mol
InChI Key: YCYFPITVXPBIKD-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carbothioamide group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of o-isocyanodiaryl amines, followed by functionalization to introduce the desired substituents . The reaction conditions often include the use of catalysts such as Fe(acac)2 and TBHP to promote radical addition and cyclization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported, which can be adapted for the production of this specific compound .

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets and pathways. As a member of the dibenzodiazepine family, it is likely to interact with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic activity . This interaction can lead to various pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clozapine: Another dibenzodiazepine derivative used as an antipsychotic agent.

    Nitrazepam: A benzodiazepine with hypnotic and anticonvulsant effects.

Uniqueness

11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorophenyl and carbothioamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C32H26FN3OS

Molecular Weight

519.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-7-oxo-N,9-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C32H26FN3OS/c33-24-17-15-22(16-18-24)31-30-27(19-23(20-29(30)37)21-9-3-1-4-10-21)35-26-13-7-8-14-28(26)36(31)32(38)34-25-11-5-2-6-12-25/h1-18,23,31,35H,19-20H2,(H,34,38)

InChI Key

YCYFPITVXPBIKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)F)C(=S)NC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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